molecular formula C42H30N4 B3094368 5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole CAS No. 1257248-13-7

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole

Cat. No.: B3094368
CAS No.: 1257248-13-7
M. Wt: 590.7 g/mol
InChI Key: RGTWCCOQVAMEIV-UHFFFAOYSA-N
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Description

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole is a useful research compound. Its molecular formula is C42H30N4 and its molecular weight is 590.7 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30N4/c1-42(2)35-22-11-9-20-31(35)33-25-34-32-21-10-12-23-37(32)46(38(34)26-36(33)42)30-19-13-18-29(24-30)41-44-39(27-14-5-3-6-15-27)43-40(45-41)28-16-7-4-8-17-28/h3-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTWCCOQVAMEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC(=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C44H30N6C_{44}H_{30}N_{6}, with a molecular weight of approximately 642.75 g/mol. The structure features a triazine moiety which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₄₄H₃₀N₆
Molecular Weight642.75 g/mol
LogP10.229
PSA77.34 Ų

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazine derivatives. For instance, derivatives of 5,6-diaryl-1,2,4-triazines have shown significant antiproliferative activity against various cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) .

  • Mechanism of Action :
    • The compound has been observed to induce apoptosis in cancer cells through several mechanisms:
      • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase.
      • Morphological Changes : Treatment leads to significant morphological changes in treated cells.
      • Mitochondrial Dysfunction : There is a notable decrease in mitochondrial membrane potential.
      • Regulation of Apoptosis-Related Proteins : The expression levels of pro-apoptotic proteins (e.g., Bax) increase while anti-apoptotic proteins (e.g., Bcl-2) decrease .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can inhibit tumor cell proliferation effectively. For example:

CompoundIC50 (µM) against MGC-803IC50 (µM) against EC-109IC50 (µM) against PC-3
Compound 11E6810
5-Fluorouracil9.7956.2012.87

These results indicate that the triazine moiety significantly enhances the antiproliferative activity compared to non-triazine analogs .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Study on Apoptosis Induction : A study demonstrated that a derivative with a similar structure induced apoptosis in MGC-803 cells through mitochondrial pathways and regulated apoptosis-related proteins .
  • Synergistic Effects : Research indicated that the introduction of triazole moieties into triazine structures can enhance biological activity significantly compared to their non-triazole counterparts .

Q & A

Q. How can bibliometric analysis improve the rigor of literature reviews on this compound?

  • Methodological Answer :
  • Keyword clustering : Map trends (e.g., “triazine-carbazole hybrids” vs. “optoelectronic applications”).
  • Citation networks : Identify seminal papers and knowledge gaps using tools like VOSviewer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole
Reactant of Route 2
Reactant of Route 2
5-[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-7,7-dimethylindeno[2,1-b]carbazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.